molecular formula C18H25NO5 B14896207 (2S,5S)-2-Benzyl 1-tert-butyl 5-hydroxypiperidine-1,2-dicarboxylate

(2S,5S)-2-Benzyl 1-tert-butyl 5-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B14896207
M. Wt: 335.4 g/mol
InChI Key: LDTHXGVTMLBBER-GJZGRUSLSA-N
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Description

2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, tert-butyl, and hydroxyl groups. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl halides.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction using suitable oxidizing agents.

Industrial Production Methods

Industrial production of 2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.

    Substitution: The benzyl and tert-butyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may yield a fully saturated piperidine derivative.

Scientific Research Applications

2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate: The parent compound.

    2-Benzyl 1-(tert-butyl) (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of substituents.

    2-Benzyl 1-(tert-butyl) (2S,5S)-5-methoxypiperidine-1,2-dicarboxylate: A derivative with a methoxy group instead of a hydroxyl group.

Uniqueness

The uniqueness of 2-Benzyl 1-(tert-butyl) (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-11-14(20)9-10-15(19)16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3/t14-,15-/m0/s1

InChI Key

LDTHXGVTMLBBER-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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